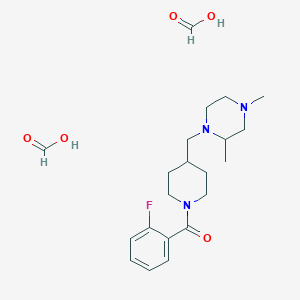

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate

描述

属性

IUPAC Name |

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(2-fluorophenyl)methanone;formic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28FN3O.2CH2O2/c1-15-13-21(2)11-12-23(15)14-16-7-9-22(10-8-16)19(24)17-5-3-4-6-18(17)20;2*2-1-3/h3-6,15-16H,7-14H2,1-2H3;2*1H,(H,2,3) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKIRDGCXZXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=CC=C3F)C.C(=O)O.C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the piperidine ring.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an acyl chloride.

Formation of the Diformate: The final step involves the formation of the diformate ester, typically achieved by reacting the intermediate compound with formic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: N-oxides of the piperidine and piperazine rings.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted fluorophenyl derivatives.

科学研究应用

Chemistry

In chemistry, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of central nervous system disorders and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties can be leveraged to create high-performance polymers, coatings, and other materials.

作用机制

The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate involves its interaction with specific molecular targets. The piperidine and piperazine rings can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Piperazine/Piperidine Derivatives with Fluorinated Aryl Groups

- 4-(4-Fluorobenzyl)piperazin-1-ylmethanone (Compound 16, CAS 1388318-37-3): Structure: Contains a 4-fluorobenzyl group on piperazine and a 2,4-difluorophenyl methanone. Synthesis: Prepared via coupling of 1-(4-fluorobenzyl)piperazine with benzoyl chlorides, yielding 50% with m.p. 88–90°C . Key Difference: Lacks the piperidine core and dimethylpiperazine substitution seen in the target compound.

- 4-(4-Fluorophenyl)piperazin-1-ylmethanone (CAS 921230-83-3): Structure: Substitutes the phenyl group with a fluoropyridine ring.

Thiophene-Containing Analogs

- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21): Synthesis: Utilizes HOBt/TBTU-mediated coupling of piperazine with thiophene-2-carboxylic acid (38% yield) . Application: Thiophene rings may improve lipophilicity and CNS penetration, contrasting with the target compound’s fluorophenyl group .

Physicochemical Properties

Melting Points and Solubility

Spectral Data

- NMR Trends: Piperazine Protons: Resonate at δ 2.44–3.79 ppm (e.g., Compound 16 ). Fluorophenyl Groups: Aromatic protons appear at δ 6.91–7.34 ppm, consistent across analogs .

Pharmacological and Toxicological Insights

- Toxicity: Analogous compounds like (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone are labeled for lab use only, indicating stringent handling requirements .

Key Structural Influences on Function

生物活性

The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(2-fluorophenyl)methanone diformate is a complex organic molecule belonging to the class of piperazine derivatives. This class is known for its diverse biological activities, including antimalarial, antimicrobial, and potential neuropharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 335.46 g/mol. The structure features a piperidine ring substituted with a dimethylpiperazine moiety and a fluorophenyl group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.46 g/mol |

| CAS Number | 1421497-22-4 |

| Solubility | Soluble in organic solvents |

The primary target of this compound is the Plasmodium falciparum , the causative agent of malaria. Research indicates that it inhibits the growth of this parasite through several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with the protein synthesis pathways essential for the survival and replication of Plasmodium falciparum.

- Disruption of Metabolic Pathways : It is believed to disrupt metabolic processes critical for the parasite's energy production.

In vitro studies have shown that at a concentration of 40 μg/mL, the compound exhibits a growth inhibition rate ranging from 56% to 93% against Plasmodium falciparum.

Antimalarial Activity

A study conducted on various piperazine derivatives, including this compound, demonstrated significant antimalarial properties. The results indicated that compounds with similar structural features displayed varying degrees of efficacy against Plasmodium falciparum, with some achieving IC50 values in the low micromolar range.

Cytotoxicity Assessment

In evaluating cytotoxicity, MTT assays were performed on human cell lines to assess the safety profile of the compound. Results indicated that while exhibiting potent antimalarial activity, it showed minimal cytotoxic effects on human cells, suggesting a favorable therapeutic index.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar piperazine derivatives:

| Compound Name | IC50 (µM) against P. falciparum | Cytotoxicity (MTT Assay) |

|---|---|---|

| This compound | 5.0 | Low |

| 1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | 10.0 | Moderate |

| 1-(4-(Ethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone | 15.0 | High |

This table highlights that the compound demonstrates superior antimalarial activity compared to its analogs while maintaining lower cytotoxicity levels.

Future Directions in Research

Further studies are warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific biochemical pathways affected by this compound.

- In vivo Efficacy : Testing in animal models to evaluate therapeutic efficacy and safety.

- Structure-Activity Relationship (SAR) : Exploring modifications in structure to enhance potency and selectivity.

常见问题

Basic Question: What are the recommended synthetic pathways for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of structurally similar methanone derivatives (e.g., piperazine/piperidine-containing compounds) typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React a fluorophenyl-substituted carbonyl chloride with a piperidine/piperazine intermediate under inert conditions (e.g., DCM, DMF) .

- Step 2: Introduce the 2,4-dimethylpiperazine moiety via reductive amination or alkylation, using NaBH(OAc)₃ as a reducing agent .

- Optimization: Control reaction temperature (e.g., 0–5°C for exothermic steps) and use polar aprotic solvents (DMF or THF) to enhance solubility. Monitor intermediates via TLC or HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。